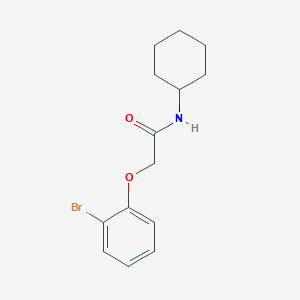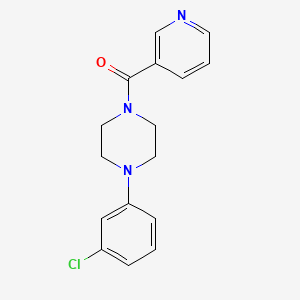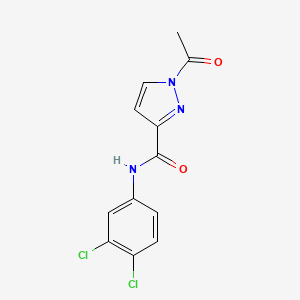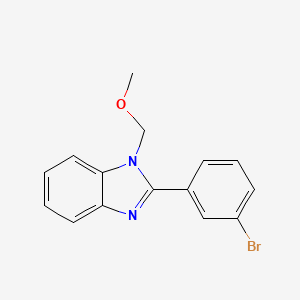
2-(2-bromophenoxy)-N-cyclohexylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromophenoxy)-N-cyclohexylacetamide, also known as BPCA, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. BPCA belongs to the class of amides and is a derivative of cyclohexylamine. The compound has been studied extensively for its potential use in the treatment of various diseases, including cancer and inflammation.
作用机制
The mechanism of action of 2-(2-bromophenoxy)-N-cyclohexylacetamide is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes involved in cell growth and proliferation. 2-(2-bromophenoxy)-N-cyclohexylacetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-cyclohexylacetamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. 2-(2-bromophenoxy)-N-cyclohexylacetamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, the compound has anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
2-(2-bromophenoxy)-N-cyclohexylacetamide has a number of advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, 2-(2-bromophenoxy)-N-cyclohexylacetamide has been shown to have a number of potential therapeutic applications, making it a promising target for drug development. However, there are also limitations to the use of 2-(2-bromophenoxy)-N-cyclohexylacetamide in lab experiments. The compound has a relatively low yield, making it expensive to produce in large quantities. In addition, the mechanism of action of 2-(2-bromophenoxy)-N-cyclohexylacetamide is not fully understood, making it difficult to optimize its use in drug development.
未来方向
There are a number of potential future directions for research on 2-(2-bromophenoxy)-N-cyclohexylacetamide. One area of interest is the development of new synthetic methods for the compound that could increase its yield and reduce its cost. Another area of interest is the optimization of 2-(2-bromophenoxy)-N-cyclohexylacetamide's use in drug development. This could involve further studies on the compound's mechanism of action and its potential therapeutic applications. Finally, there is potential for the development of new derivatives of 2-(2-bromophenoxy)-N-cyclohexylacetamide that could have improved efficacy and reduced side effects.
合成方法
The synthesis of 2-(2-bromophenoxy)-N-cyclohexylacetamide involves the reaction of 2-bromophenol with cyclohexylamine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine, and the product is purified using standard techniques such as column chromatography. The yield of the reaction is typically around 50%.
科学研究应用
2-(2-bromophenoxy)-N-cyclohexylacetamide has been studied extensively for its potential use in the treatment of cancer. Studies have shown that 2-(2-bromophenoxy)-N-cyclohexylacetamide can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. The compound has also been shown to have anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-(2-bromophenoxy)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBYRUFCTGXECW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-cyclohexylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-diethoxy-1,3,5-triazin-2-amine](/img/structure/B5688394.png)


![8-[4-(dimethylamino)-5-methyl-2-pyrimidinyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688411.png)

![(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5688432.png)

![3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-[(3R)-3-pyrrolidinyl]benzamide dihydrochloride](/img/structure/B5688449.png)
![(4aR*,8aR*)-2-[(1-propyl-1H-imidazol-2-yl)methyl]-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5688456.png)

![N,N-diethyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5688469.png)
![N-({1-[(5-chloro-2-furyl)methyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5688472.png)

![4-(1-{1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}ethyl)morpholine](/img/structure/B5688498.png)